molecular formula C17H17N7O2S B2529723 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide CAS No. 586986-65-4

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide

Cat. No.: B2529723
CAS No.: 586986-65-4
M. Wt: 383.43
InChI Key: IOQVMZALGOQNLX-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a heterocyclic compound belonging to the 1,2,4-triazole class, which is recognized for its diverse biological activities in scientific research. This molecule features a triazole core substituted with a pyridin-3-yl group and is linked via a sulfanyl-acetamide chain to a 4-acetamidophenyl group. This specific structure contributes to its potential research value in medicinal chemistry and pharmacology. Compounds based on the 5-(pyridinyl)-1,2,4-triazole scaffold are currently investigated as potential neuroprotective agents. Research on analogous structures has shown that such compounds can inhibit the aggregation of alpha-synuclein, a key protein that forms toxic fibrils in Parkinson's disease, and have demonstrated protective effects in model systems . Furthermore, 1,2,4-triazole derivatives, in general, are extensively studied for their antimicrobial properties, showing promise against various bacterial and fungal strains, and for their anticancer activity, where they may interfere with cancer cell proliferation . The mechanism of action for this specific compound is anticipated to involve interactions with biological targets such as proteins or enzymes, potentially inhibiting aggregation processes or key pathways involved in disease progression . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2S/c1-11(25)20-13-4-6-14(7-5-13)21-15(26)10-27-17-23-22-16(24(17)18)12-3-2-8-19-9-12/h2-9H,10,18H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQVMZALGOQNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Pyridine Positional Isomers

  • Pyridin-3-yl vs. Pyridin-4-yl: The target compound’s pyridin-3-yl group () differs from analogs like N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ().
  • Pyridin-2-yl Derivatives: Compounds like N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () show reduced steric hindrance near the triazole ring, possibly enhancing solubility but reducing metabolic stability compared to pyridin-3-yl analogs.

Triazole Ring Substitutions

  • Amino vs. Alkyl Groups: The target compound’s 4-amino group (vs. 4-ethyl in or 4-allyl in ) increases polarity, improving aqueous solubility. For instance, N-[4-(Dimethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () has a lipophilic ethyl group, which may enhance membrane permeability but reduce hydrogen-bonding capacity .

Acetamide Aryl Group Modifications

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-acetamidophenyl group in the target compound is electron-withdrawing, similar to the 4-chloro-2-methylphenyl group in 2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide (). Such groups enhance antimicrobial activity by increasing electrophilicity .
  • Heterocyclic vs. Halogenated Aryl Groups : Derivatives like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide () exhibit halogen-driven lipophilicity, favoring blood-brain barrier penetration, whereas the acetamido group may prioritize peripheral tissue targeting .

Biological Activity

The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a novel triazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N5O2SC_{20}H_{22}N_{5}O_{2}S, with a molecular weight of 431.9g/mol431.9\,g/mol. The IUPAC name reflects its complex structure, which includes a triazole ring, a sulfanyl group, and an acetamidophenyl moiety.

Table 1: Key Properties of the Compound

PropertyValue
Molecular FormulaC20H22N5O2S
Molecular Weight431.9 g/mol
IUPAC NameThis compound
InChI KeyWFISXDBVLDTKEO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes such as cytochrome P450s and has been implicated in antifungal and anticancer activities. The sulfanyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions. Additionally, the benzodioxin moiety may improve the compound's specificity towards its targets.

Biological Activities

Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities:

  • Antifungal Activity : Triazole derivatives are well-documented for their antifungal properties by inhibiting ergosterol biosynthesis, crucial for fungal cell membrane integrity .
  • Antibacterial Activity : Studies have shown that triazole derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have demonstrated higher efficacy compared to traditional antibiotics like ampicillin .
  • Anticancer Activity : The compound's structure suggests potential anticancer properties. Research has indicated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Table 2: Summary of Biological Activities

Activity TypeDescription
AntifungalInhibits ergosterol biosynthesis; effective against various fungi
AntibacterialActive against drug-resistant strains; superior to common antibiotics
AnticancerInduces apoptosis; inhibits tumor proliferation

Case Studies

  • Antifungal Efficacy : A study on related triazole compounds demonstrated potent antifungal activity against Candida albicans, outperforming fluconazole in certain assays . This suggests that the compound may have similar or enhanced antifungal properties.
  • Antibacterial Properties : Research involving structurally analogous compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values indicating effectiveness at low concentrations .
  • Anticancer Potential : In vitro studies on triazole derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and SKOV3 (ovarian cancer), indicating potential for further development as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

The synthesis involves multi-step alkylation and condensation reactions. A typical approach includes:

  • Step 1 : Formation of the triazole-thiol intermediate via refluxing hydrazides with thiocyanate derivatives in ethanol/NaOH .
  • Step 2 : Alkylation with α-chloroacetamide derivatives in DMF or methanol under basic conditions (KOH/NaOH) .
  • Optimization : Control reaction temperature (60–80°C), use polar aprotic solvents (DMF), and monitor via HPLC to minimize by-products .

Critical Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents decomposition
SolventDMF > MeOHEnhances solubility
Reaction Time6–8 hrsEnsures completion

Q. How is structural characterization performed for this compound?

Use a combination of:

  • NMR Spectroscopy : Confirm the presence of pyridinyl protons (δ 8.5–9.0 ppm) and acetamide NH (δ 10–11 ppm) .
  • X-ray Crystallography : Resolve the triazole ring conformation and sulfanyl linkage geometry .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ ~450–470 g/mol) .

Q. What preliminary biological assays are recommended for activity screening?

Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anti-inflammatory Potential : Carrageenan-induced rat paw edema model .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent Variation : Replace pyridin-3-yl with other heterocycles (e.g., furan-2-yl) to assess bioactivity shifts .
  • Sulfanyl Group Modification : Compare thioether (-S-) vs. sulfoxide (-SO-) derivatives .
  • Key Findings : Pyridinyl groups enhance cellular uptake, while bulky substituents on the acetamide reduce solubility .

SAR Data Example :

Substituent (R)Antimicrobial MIC (µg/mL)Cytotoxicity (IC50, µM)
Pyridin-3-yl8.212.5
2-Chlorophenyl15.628.3
Furan-2-yl6.79.8

Q. How can computational methods guide the design of derivatives with improved target binding?

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or kinases) .
  • MD Simulations : Assess stability of triazole-acetamide conformers in aqueous environments .
  • ADMET Prediction : SwissADME for bioavailability and toxicity profiles .

Q. How should contradictory bioactivity data between studies be resolved?

Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC tests) .
  • Purity Differences : Use HPLC (≥95% purity) and characterize impurities via LC-MS .
  • Cell Line Specificity : Validate across multiple cell models and primary cultures .

Q. What strategies improve formulation stability for in vivo studies?

  • pH Buffering : Use phosphate buffer (pH 7.4) to prevent hydrolysis of the acetamide group .
  • Lyophilization : Enhance shelf-life by removing water-sensitive sulfanyl groups .
  • Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability in rodent models .

Methodological Challenges & Solutions

Q. How to address low solubility during biological testing?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug Design : Introduce phosphate esters at the acetamide group .

Q. What analytical techniques resolve synthetic by-products?

  • HPLC-MS : Detect and quantify thiol-oxidized impurities .
  • 2D NMR (HSQC, COSY) : Assign overlapping proton signals in the triazole region .

Key Research Gaps

  • Mechanistic Studies : Lack of clarity on whether bioactivity stems from direct target binding or metabolite effects .
  • In Vivo Pharmacokinetics : Limited data on half-life and metabolite profiling .

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